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Cat. No.: B15132784 Get Quote

For researchers, scientists, and drug development professionals, understanding the surface

charge of liposomal drug delivery systems is paramount for predicting their in vivo behavior,

including stability, circulation time, and cellular interactions. The zeta potential is a critical

parameter that quantifies this surface charge. This guide provides a comparative analysis of

the zeta potential of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) and

other common DSPE-PEG2000-terminated liposomes.

Understanding Zeta Potential in PEGylated
Liposomes
The surface charge of a liposome is influenced by its lipid composition and the surrounding

medium's properties, such as pH and ionic strength. The incorporation of polyethylene glycol

(PEG) chains, a process known as PEGylation, creates a hydrophilic layer that can shield the

liposome's surface charge. The terminal functional group of the PEG chain, however, plays a

significant role in the final zeta potential. A carboxyl group (-COOH) will impart a negative

charge, a methoxy group (-OCH3) results in a near-neutral charge, and an amine group (-NH2)

will confer a positive charge.

Comparative Analysis of Zeta Potential
The following table summarizes the expected zeta potential values for liposomes functionalized

with DSPE-PEG2000-COOH and compares them with methoxy- and amine-terminated
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counterparts. It is important to note that the specific zeta potential can vary based on the

overall lipid composition, the molar percentage of the PEGylated lipid, and the experimental

conditions.

Liposome
Formulation

Terminal
Group

Expected
Charge

Representative
Zeta Potential
(mV)

Reference

DSPE-PEG2000-

COOH

Carboxyl (-

COOH)

Anionic

(Negative)

Highly Negative

(e.g., -30 to -50

mV)

[1]

DSPE-PEG2000-

OCH3

Methoxy (-

OCH3)
Near-Neutral

Slightly Negative

(e.g., -2 to -15

mV)

[2]

DSPE-PEG2000-

NH2
Amine (-NH2)

Cationic

(Positive)

Positive (e.g.,

+20 to +40 mV)

Inferred from

similar cationic

liposomes

Note: The representative zeta potential values are collated from various studies and should be

considered as illustrative examples. Direct comparison is best made when formulations are

analyzed under identical experimental conditions.

Factors Influencing Zeta Potential of DSPE-
PEG2000-COOH Liposomes
The negative charge of DSPE-PEG2000-COOH liposomes is primarily due to the deprotonation

of the carboxylic acid group. Several factors can influence the magnitude of this charge:

pH of the Medium: The degree of ionization of the carboxyl group is highly dependent on the

pH. At physiological pH (~7.4), the carboxyl group is predominantly deprotonated, resulting in

a significant negative zeta potential. At acidic pH, the carboxyl group will be more

protonated, leading to a less negative zeta potential.

Ionic Strength of the Medium: The presence of ions in the dispersion medium can compress

the electrical double layer around the liposome, leading to a reduction in the measured zeta
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potential.

Molar Percentage of DSPE-PEG2000-COOH: A higher incorporation of the carboxylated

PEG-lipid will result in a higher surface charge density and, consequently, a more negative

zeta potential.

Presence of Other Charged Lipids: The inclusion of other charged lipids in the formulation

will contribute to the overall surface charge.

Experimental Protocols
Preparation of DSPE-PEG2000-COOH Liposomes (Thin-
Film Hydration Method)
A common method for preparing functionalized liposomes is the thin-film hydration technique.

[3]

Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC or

DOPC), cholesterol, and DSPE-PEG2000-COOH, are dissolved in an organic solvent (e.g.,

chloroform or a chloroform/methanol mixture) in a round-bottom flask. The solvent is then

removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film

on the flask's inner surface.

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline,

PBS) at a temperature above the phase transition temperature of the lipids. This process is

typically done with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

Size Reduction: To obtain unilamellar vesicles (ULVs) with a defined size distribution, the

MLV suspension is subjected to sonication (either probe or bath) or extrusion through

polycarbonate membranes with specific pore sizes.
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Liposome Preparation

1. Dissolve Lipids
(DSPC, Cholesterol, DSPE-PEG2000-COOH)

in Organic Solvent

2. Form Thin Lipid Film
(Rotary Evaporation)

3. Hydrate with Aqueous Buffer
(Forms MLVs)

4. Size Reduction
(Sonication or Extrusion)

(Forms ULVs)

Click to download full resolution via product page

Liposome Preparation Workflow

Zeta Potential Measurement
Zeta potential is typically measured using a Zetasizer instrument, which employs Laser Doppler

Velocimetry.

Sample Preparation: The liposome suspension is diluted with the same buffer used for

hydration to an appropriate concentration for measurement. This is crucial to avoid multiple

scattering effects.

Instrument Setup: The Zetasizer is set to the appropriate temperature, and the dispersant

properties (viscosity and dielectric constant of the buffer) are entered into the software.
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Measurement: The diluted liposome sample is loaded into a specialized measurement cell

(e.g., a folded capillary cell). The cell is placed in the instrument, and the measurement is

initiated. An electric field is applied, causing the charged liposomes to move. The instrument

measures the velocity of this movement and calculates the electrophoretic mobility, which is

then converted to the zeta potential using the Helmholtz-Smoluchowski equation.

Zeta Potential Measurement

1. Dilute Liposome Suspension

2. Configure Zetasizer
(Temperature, Dispersant Properties)

3. Load Sample into Measurement Cell

4. Apply Electric Field &
Measure Particle Velocity

5. Calculate Zeta Potential

Click to download full resolution via product page

Zeta Potential Measurement Workflow

Signaling Pathways and Logical Relationships
The surface functionality of the liposome dictates its interaction with the biological environment.

The carboxyl group on DSPE-PEG2000-COOH liposomes can be utilized for various targeting

strategies.
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Biological Interactions of Functionalized Liposomes

DSPE-PEG2000-COOH
Liposome

Electrostatic Repulsion
(from negatively charged cell membranes)

Covalent Conjugation
(e.g., to targeting ligands)

DSPE-PEG2000-OCH3
Liposome

"Stealth" Effect
(Reduced opsonization)

DSPE-PEG2000-NH2
Liposome

Electrostatic Attraction
(to negatively charged cell membranes)

Click to download full resolution via product page

Functional Group Dependent Interactions

This diagram illustrates how the terminal functional group influences the primary interaction

mechanism of the liposome with biological components. Carboxylated liposomes can exhibit

electrostatic repulsion from negatively charged cell surfaces but are also amenable to covalent

conjugation of targeting moieties. Methoxy-terminated PEG provides a "stealth" characteristic,

reducing protein adsorption and clearance by the reticuloendothelial system. Amine-terminated

liposomes, being positively charged, will be electrostatically attracted to the negatively charged

cell membranes.

By carefully selecting the terminal functional group of the DSPE-PEG2000, researchers can

fine-tune the surface properties of their liposomal formulations to achieve the desired in vitro

and in vivo performance. The DSPE-PEG2000-COOH formulation, with its tunable negative

charge and potential for bioconjugation, offers a versatile platform for targeted drug delivery

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15132784?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2311-5521/3/2/36
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553549/
https://www.researchgate.net/figure/Synthesis-of-DSPE-PEG2000-R8-32-Preparation-of-liposomes-Liposomes-were-prepared-by_fig1_321767327
https://www.benchchem.com/product/b15132784#zeta-potential-analysis-of-dspe-peg2000-cooh-liposomes
https://www.benchchem.com/product/b15132784#zeta-potential-analysis-of-dspe-peg2000-cooh-liposomes
https://www.benchchem.com/product/b15132784#zeta-potential-analysis-of-dspe-peg2000-cooh-liposomes
https://www.benchchem.com/product/b15132784#zeta-potential-analysis-of-dspe-peg2000-cooh-liposomes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15132784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15132784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15132784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

